

BI-135585 as a selective 11β-HSD1 inhibitor

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Compound of Interest		
Compound Name:	BI-135585	
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An In-Depth Technical Guide to BI-135585: A Selective 11β-HSD1 Inhibitor

Executive Summary

BI-13585 is a potent, selective, and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Developed as a potential therapeutic agent for type 2 diabetes and metabolic syndrome, it targets the enzymatic conversion of inactive cortisone to active cortisol, thereby modulating intracellular glucocorticoid levels.[1][2] Preclinical and clinical studies have demonstrated its ability to effectively inhibit 11β-HSD1, particularly in the liver. However, a notable decrease in efficacy in adipose tissue after prolonged administration has been a key observation, prompting further investigation into its therapeutic potential.[3][4] This document provides a comprehensive technical overview of **BI-135585**, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used in its evaluation.

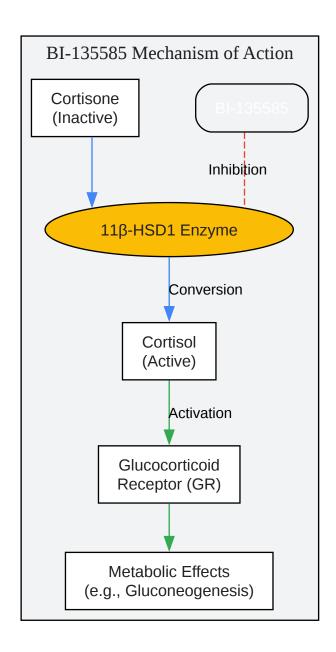
Mechanism of Action

11β-HSD1 is a critical enzyme in the prereceptor regulation of glucocorticoid action.[5] It catalyzes the conversion of inactive cortisone to biologically active cortisol (or corticosterone in rodents), thus amplifying glucocorticoid receptor (GR) activation in a tissue-specific manner.[5] [6] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. Overactivity of 11β-HSD1 in these tissues is linked to the pathophysiology of metabolic syndrome, including insulin resistance, obesity, and hyperglycemia.[2]

BI-135585 acts as a competitive inhibitor, binding to the active site of the 11β -HSD1 enzyme to block its reductase activity.[1] This inhibition reduces the intracellular concentration of active



cortisol, mitigating the downstream effects of excessive glucocorticoid signaling in target tissues.



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Figure 1: Mechanism of **BI-135585** action on the 11β -HSD1 pathway.

Pharmacological Profile

BI-135585 has been characterized through a series of in vitro, ex vivo, and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.



In Vitro & Ex Vivo Potency

BI-135585 demonstrates high potency against 11 β -HSD1 in various assays, with IC50 values in the low nanomolar range. Its selectivity is over 1000-fold greater for 11 β -HSD1 compared to other hydroxysteroid dehydrogenases.[1][7]

Assay Type	System	Parameter	Value	Reference
Enzymatic Assay	Purified 11β- HSD1	IC50	13 nM	[1]
Cell-Based Assay	Human Preadipocytes	IC50	1 nM	[1]
Human Adipocytes	IC50	4.3 nM	[7][8]	
Ex Vivo Assay	Human Adipose Tissue	IC50	11 nM	[1]
Human Adipose Tissue	IC80	53 nM	[7]	
Cynomolgus Perirenal Adipose Tissue	IC50	~10 nM	[1]	
Cynomolgus Subcutaneous Adipose	IC50	~100 nM	[1]	_

Preclinical In Vivo Efficacy

Studies in cynomolgus monkeys confirmed the in vivo activity of **BI-135585** following oral administration.



Species	Dose (Oral)	Tissue	Inhibition	Reference
Cynomolgus Monkey	1 mg/kg	Perirenal Adipose	67%	[1]
Cynomolgus Monkey	3 mg/kg	Perirenal Adipose	90%	[1]

Human Clinical Trial Data

Phase I and II studies were conducted in healthy volunteers and patients with type 2 diabetes (T2DM) to assess the safety, PK, and PD of **BI-135585**.[3]

Pharmacokinetics: The compound exhibits properties suitable for once-daily dosing. Following multiple doses ranging from 5-200 mg, the pharmacokinetic profile was characterized by dose-proportional exposure.[3][4]

Parameter	Value	Condition	Reference
Terminal Half-life (t½)	55 - 65 hours	Multiple Doses (5-200 mg)	[3][4]
Exposure (AUC)	Dose-proportional	Multiple Doses (5-200 mg)	[3][4]
Dosing Regimen	Once Daily	Recommended	[3][4]

Pharmacodynamics: **BI-135585** demonstrated potent inhibition of 11β -HSD1, though with significant tissue-specific differences observed between acute and chronic dosing.

Parameter	Single Dose (200 mg)	Multiple Doses (14 days)	Reference
Liver Inhibition (Urinary THF/THE Ratio)	65-75% decrease	75% decrease	[4][9]
Adipose Tissue Inhibition (Ex Vivo)	~90% inhibition	≤31% inhibition	[3][4]



Safety and Tolerability: **BI-135585** was found to be safe and well-tolerated in studies lasting up to 14 days.[3] A mild activation of the hypothalamus-pituitary-adrenal (HPA) axis was noted, characterized by slightly increased adrenocorticotropic hormone (ACTH) levels and urinary corticoid excretion, while plasma cortisol levels remained unchanged.[3][4]

Experimental Protocols

The evaluation of **BI-135585** involved several key experimental methodologies to quantify its effect on 11β-HSD1 activity in different biological contexts.

Cell-Based 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11β -HSD1 within a cellular environment.

- Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes, which endogenously express 11β-HSD1.[1]
- Compound Incubation: Differentiated adipocytes are incubated with varying concentrations of BI-135585 for a predetermined period.
- Substrate Addition: Cortisone is added to the culture medium as the substrate for 11β-HSD1.
- Product Quantification: After incubation, the concentration of cortisol produced in the medium
 is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or
 LC-MS/MS.[10][11]
- Data Analysis: The cortisol concentration is plotted against the inhibitor concentration to calculate the IC50 value.

Adipose Tissue Ex Vivo Inhibition Assay

This method assesses enzyme inhibition directly in tissue samples obtained from subjects.

- Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects before and after administration of BI-135585.[3]
- Tissue Preparation: The tissue is minced and washed.



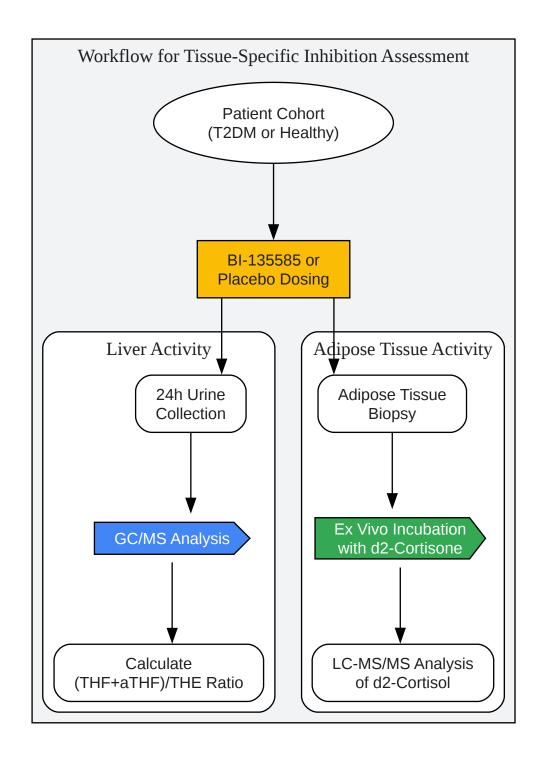
- Ex Vivo Incubation: Tissue fragments are incubated in a buffer containing a deuterated substrate (e.g., d2-cortisone) to distinguish it from endogenous steroids.
- Steroid Extraction & Analysis: Steroids are extracted from the buffer and analyzed by LC-MS/MS to measure the conversion of d2-cortisone to d2-cortisol.[2]
- Inhibition Calculation: The percentage of inhibition is calculated by comparing the conversion rate in post-dose samples to pre-dose or placebo samples.

Assessment of Liver 11β-HSD1 Activity

Liver enzyme activity is assessed non-invasively by measuring urinary steroid metabolites.[3]

- Urine Collection: 24-hour urine samples are collected from subjects.
- Metabolite Analysis: Samples are analyzed using gas chromatography/mass spectrometry (GC/MS).
- Ratio Calculation: The ratio of the primary urinary metabolites of cortisol (tetrahydrocortisol, THF, and allo-THF) to the primary metabolite of cortisone (tetrahydrocortisone, THE) is calculated.[9]
- Interpretation: A decrease in the (THF+allo-THF)/THE ratio indicates a reduction in the whole-body conversion of cortisone to cortisol, which is predominantly attributed to inhibition of 11β-HSD1 in the liver.[3][9]





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Figure 2: Experimental workflow for assessing liver and adipose tissue 11β-HSD1 inhibition.

Regulatory Signaling Pathways

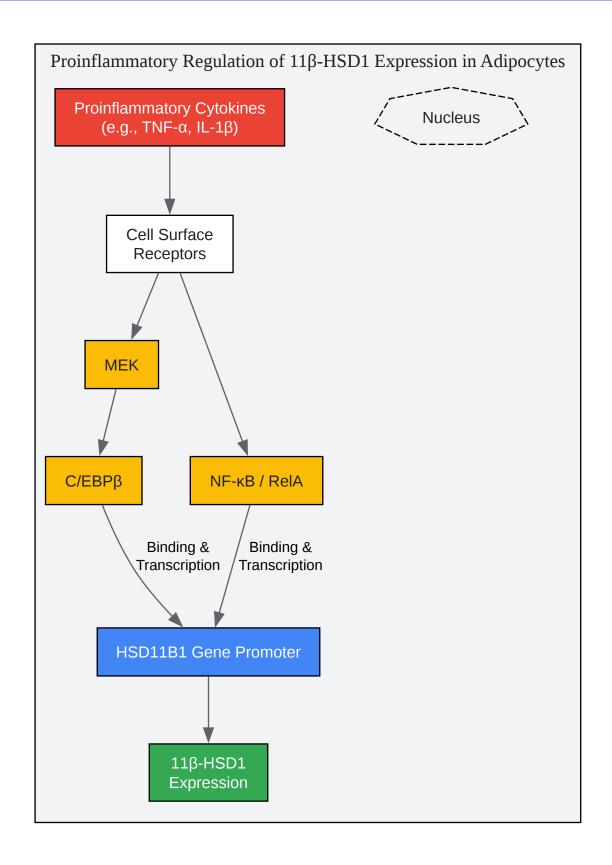






The expression of the HSD11B1 gene, which encodes 11β -HSD1, is upregulated in adipose tissue in states of chronic low-grade inflammation, such as obesity. Proinflammatory cytokines play a key role in this process.





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Figure 3: Upregulation of 11β -HSD1 by proinflammatory signaling pathways.



Studies have shown that cytokines like IL-1 α and TNF- α induce 11 β -HSD1 expression in human adipocytes through signaling pathways involving MEK, CCAAT/enhancer-binding protein beta (C/EBP β), and NF- κ B/RelA.[12] These transcription factors bind to the promoter region of the HSD11B1 gene, increasing its expression and subsequently, local cortisol regeneration.[12]

Conclusion and Future Outlook

BI-135585 is a well-characterized, potent, and highly selective inhibitor of 11β -HSD1. It demonstrates excellent and sustained inhibition of the enzyme in the liver, a key target for improving glucose metabolism.[3][9] However, the clinical data revealed a significant challenge: the initial high level of 11β -HSD1 inhibition in adipose tissue was not maintained after 14 days of continuous treatment.[3][4][13]

This discrepancy between liver and adipose tissue effects after chronic dosing is a critical finding. It underscores the complexity of targeting 11 β -HSD1 and suggests that the urinary THF/THE ratio, while a good marker for liver activity, may not accurately predict the enzyme's inhibition in peripheral tissues like fat.[3][4] The therapeutic potential of **BI-135585** and other 11 β -HSD1 inhibitors will depend on clarifying the clinical impact of this tissue-specific pharmacodynamic profile and understanding the mechanisms that lead to the loss of efficacy in adipose tissue over time.[9]

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